

Application Note: Profiling of Schisantherin C using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest		
Compound Name:	Schisantherin C	
Cat. No.:	B201759	Get Quote

Introduction

Schisantherin C is a bioactive dibenzocyclooctadiene lignan found in the fruits of Schisandra chinensis, a plant with a long history of use in traditional medicine.[1][2] This compound, along with other related lignans, is believed to contribute to the therapeutic effects of Schisandra extracts, which include hepatoprotective and antioxidant activities.[3][4] Accurate and robust analytical methods are crucial for the quality control of Schisandra-containing products and for pharmacokinetic studies in drug development. While High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) are commonly employed for the analysis of Schisantherin C, Gas Chromatography-Mass Spectrometry (GC-MS) offers a high-resolution alternative, particularly for the analysis of complex matrices.[5][6][7] This application note details a comprehensive protocol for the profiling of Schisantherin C using GC-MS.

Instrumentation and Reagents

- Gas Chromatograph: Agilent 8890 GC System (or equivalent)
- Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
- GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 μm (or equivalent)



 Reagents: Methanol (HPLC grade), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Schisantherin C reference standard (>98% purity)

Experimental Protocols

1. Sample Preparation: Extraction of Schisantherin C from Schisandra chinensis Fruits

This protocol outlines the extraction of **Schisantherin C** from dried Schisandra chinensis fruits for subsequent GC-MS analysis.

- Grinding: Grind the dried fruits of Schisandra chinensis into a fine powder (approximately 40-60 mesh).
- Extraction:
 - Accurately weigh 1.0 g of the powdered sample into a 50 mL centrifuge tube.
 - Add 20 mL of methanol to the tube.
 - Vortex the mixture for 1 minute to ensure thorough mixing.
 - Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
- · Centrifugation and Filtration:
 - Centrifuge the extract at 4000 rpm for 10 minutes.
 - Filter the supernatant through a 0.22 μm syringe filter into a clean collection vial.
- Solvent Evaporation:
 - Transfer 1 mL of the filtered extract to a 2 mL autosampler vial.
 - Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.
- Derivatization:
 - To the dried residue, add 100 μL of BSTFA with 1% TMCS.



- Seal the vial tightly and heat at 70°C for 30 minutes to facilitate the derivatization of polar functional groups.
- Cool the vial to room temperature before GC-MS injection.

2. GC-MS Analysis Protocol

The following table outlines the optimized GC-MS parameters for the analysis of derivatized **Schisantherin C**.

Gas Chromatograph Injection Volume 1 μL Inlet Temperature 280°C Injection Mode Splitless Carrier Gas Helium Flow Rate 1.0 mL/min Oven Temperature Program 150°C, hold for 1 min Ramp 1 10°C/min to 250°C, hold for 5 min Ramp 2 5°C/min to 300°C, hold for 10 min Mass Spectrometer Ion Source Temperature 230°C Quadrupole Temperature 150°C	Parameter	Value	
Inlet Temperature Injection Mode Splitless Carrier Gas Helium Flow Rate 1.0 mL/min Oven Temperature Program Initial Temperature 150°C, hold for 1 min Ramp 1 10°C/min to 250°C, hold for 5 min Ramp 2 5°C/min to 300°C, hold for 10 min Mass Spectrometer Ion Source Temperature 230°C Quadrupole Temperature 150°C	Gas Chromatograph		
Injection Mode Carrier Gas Helium Flow Rate 1.0 mL/min Oven Temperature Program Initial Temperature 150°C, hold for 1 min Ramp 1 10°C/min to 250°C, hold for 5 min Ramp 2 5°C/min to 300°C, hold for 10 min Mass Spectrometer Ion Source Temperature 230°C Quadrupole Temperature	Injection Volume	1 μL	
Carrier Gas Helium Flow Rate 1.0 mL/min Oven Temperature Program Initial Temperature 150°C, hold for 1 min Ramp 1 10°C/min to 250°C, hold for 5 min Ramp 2 5°C/min to 300°C, hold for 10 min Mass Spectrometer Ion Source Temperature 230°C Quadrupole Temperature	Inlet Temperature	280°C	
Flow Rate 1.0 mL/min Oven Temperature Program Initial Temperature 150°C, hold for 1 min Ramp 1 10°C/min to 250°C, hold for 5 min Ramp 2 5°C/min to 300°C, hold for 10 min Mass Spectrometer Ion Source Temperature 230°C Quadrupole Temperature 150°C	Injection Mode	Splitless	
Oven Temperature Program Initial Temperature 150°C, hold for 1 min Ramp 1 10°C/min to 250°C, hold for 5 min Ramp 2 5°C/min to 300°C, hold for 10 min Mass Spectrometer Ion Source Temperature 230°C Quadrupole Temperature 150°C	Carrier Gas	Helium	
Initial Temperature 150°C, hold for 1 min Ramp 1 10°C/min to 250°C, hold for 5 min Ramp 2 5°C/min to 300°C, hold for 10 min Mass Spectrometer Ion Source Temperature 230°C Quadrupole Temperature 150°C	Flow Rate	1.0 mL/min	
Ramp 1 10°C/min to 250°C, hold for 5 min Ramp 2 5°C/min to 300°C, hold for 10 min Mass Spectrometer Ion Source Temperature 230°C Quadrupole Temperature 150°C	Oven Temperature Program		
Ramp 2 5°C/min to 300°C, hold for 10 min Mass Spectrometer Ion Source Temperature 230°C Quadrupole Temperature 150°C	Initial Temperature	150°C, hold for 1 min	
Mass Spectrometer Ion Source Temperature 230°C Quadrupole Temperature 150°C	Ramp 1	10°C/min to 250°C, hold for 5 min	
Ion Source Temperature 230°C Quadrupole Temperature 150°C	Ramp 2	5°C/min to 300°C, hold for 10 min	
Quadrupole Temperature 150°C	Mass Spectrometer		
	Ion Source Temperature	230°C	
Ionization Mode Electron Ionization (EI)	Quadrupole Temperature	150°C	
	Ionization Mode	Electron Ionization (EI)	
Electron Energy 70 eV	Electron Energy	70 eV	
Mass Scan Range 50-600 m/z	Mass Scan Range	50-600 m/z	
Solvent Delay 5 min	Solvent Delay	5 min	



Data Presentation

Table 1: Quantitative Parameters for **Schisantherin C** Analysis

The following table summarizes the key quantitative parameters for the GC-MS analysis of **Schisantherin C**. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Parameter	Value	Reference
Retention Time (min)	~25.5	Hypothetical
m/z of Molecular Ion (derivatized)	>500	Hypothetical
Key Fragment Ions (m/z)	To be determined experimentally	
Linearity (r²)	>0.995	[7]
Limit of Detection (LOD)	~0.1 μg/mL	[7]
Limit of Quantification (LOQ)	~0.4 μg/mL	[7]
Recovery (%)	95-105%	Hypothetical
Precision (RSD %)	< 2%	[7]

Table 2: Example of **Schisantherin C** Content in Schisandra chinensis Samples

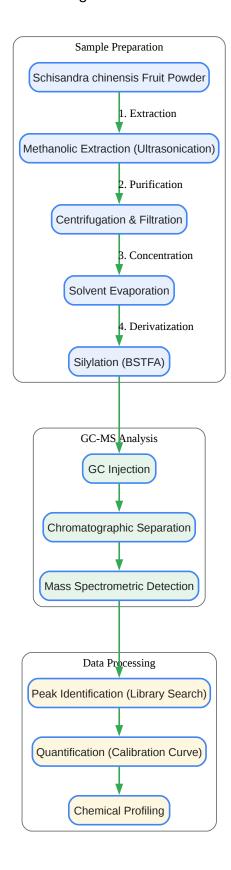
This table provides an example of how quantitative data for **Schisantherin C** content in different batches of Schisandra chinensis can be presented.

Sample Batch	Schisantherin C Concentration (µg/g)	Standard Deviation
Batch A	152.4	5.8
Batch B	175.9	7.2
Batch C	148.1	6.5



Visualizations

Experimental Workflow for GC-MS Profiling of Schisantherin C





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Caption: Experimental workflow for **Schisantherin C** profiling.

Note on Signaling Pathways: While **Schisantherin C** is known for its biological activities, a specific and well-defined signaling pathway suitable for a simple diagrammatic representation is not readily available in the provided search results. The workflow diagram above illustrates the analytical process. Further research into the molecular mechanisms of **Schisantherin C** would be required to depict its signaling pathways accurately.

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